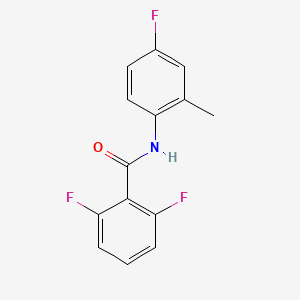![molecular formula C22H22N2O4S B5874025 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide, also known as MSA-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Mecanismo De Acción
The exact mechanism of action of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and immune modulation. 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide may alter the expression of genes involved in cancer growth, neurodegeneration, and immune modulation.
Biochemical and Physiological Effects:
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and immunomodulatory effects. In cancer cells, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In the brain, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to protect neurons from oxidative stress and inflammation, which are common contributors to neurodegeneration. In the immune system, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to modulate the activity of various immune cells, including T cells and dendritic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its wide range of potential applications in various scientific fields. 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit anti-cancer, neuroprotective, and immunomodulatory effects, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. One potential direction is the development of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide-based drugs for the treatment of cancer, neurological disorders, and immune-related diseases. Another potential direction is the further exploration of the molecular mechanisms underlying the anti-cancer, neuroprotective, and immunomodulatory effects of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide. Additionally, the development of new synthesis methods for 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide could help to improve its solubility and make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-methoxyaniline with p-toluenesulfonyl chloride to form 3-methoxy-N-tosylaniline. This compound is then reacted with 2-phenylethylamine to form N-(2-phenylethyl)-3-methoxy-N-tosylaniline. Finally, the tosyl group is removed via a hydrogenation reaction, resulting in the formation of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In neuroscience, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. In immunology, 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide has been found to modulate the immune response, making it a promising candidate for the development of immunotherapeutic drugs.
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-8-5-9-21(16-20)29(26,27)24-19-12-10-18(11-13-19)22(25)23-15-14-17-6-3-2-4-7-17/h2-13,16,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQXICVPRAPTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5873959.png)
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![2-[(4-cyanobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5873972.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![4-({3-bromo-4-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5873990.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)

